

An In-depth Technical Guide to the Physical Properties of 2-(Phenylamino)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

Cat. No.: B1205223

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **2-(Phenylamino)acetonitrile**, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a workflow diagram for the synthesis of the compound.

Physical Properties

The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a compound under various conditions.

The experimentally determined and estimated physical properties of **2-(Phenylamino)acetonitrile** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Conditions
Melting Point	40 °C	Standard Atmospheric Pressure
Boiling Point	234.08 °C	Standard Atmospheric Pressure (760 mmHg) - Estimated
Boiling Point	129-130 °C	Reduced Pressure (0.4 torr)

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the melting and boiling points of organic compounds like **2-(Phenylamino)acetonitrile**.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Heating medium (e.g., mineral oil or a heating block)
- Spatula
- Mortar and pestle

Procedure:

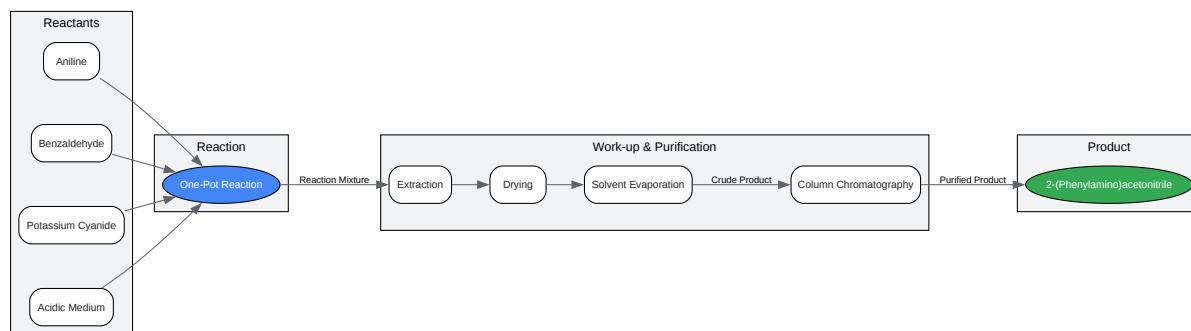
- A small amount of **2-(Phenylamino)acetonitrile** is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The thermometer and capillary tube assembly is placed in the heating bath of the melting point apparatus.
- The sample is heated rapidly at first to determine an approximate melting point.
- The apparatus is allowed to cool, and a fresh sample is prepared.
- The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air in the capillary tube expands and escapes. When the liquid is cooled, the vapor inside the capillary contracts, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.

Apparatus:

- Thiele tube or other heating bath
- Small test tube


- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

- A few milliliters of **2-(Phenylamino)acetonitrile** are placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end-down into the test tube.
- The test tube is attached to a thermometer.
- The assembly is clamped and immersed in a heating bath (Thiele tube).
- The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
- Heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis of an α -aminonitrile, which is the class of compounds that **2-(Phenylamino)acetonitrile** belongs to. This specific workflow is adapted from a one-pot Strecker reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(Phenylamino)acetonitrile**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-(Phenylamino)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205223#physical-properties-of-2-phenylamino-acetonitrile-melting-and-boiling-points\]](https://www.benchchem.com/product/b1205223#physical-properties-of-2-phenylamino-acetonitrile-melting-and-boiling-points)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com